2-(4-nitrophenyl)-2-oxoethyl (2E)-3-phenylprop-2-enoate
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Overview
Description
2-(4-nitrophenyl)-2-oxoethyl (2E)-3-phenylprop-2-enoate is an organic compound that belongs to the class of nitrophenyl esters. This compound is characterized by the presence of a nitrophenyl group, an oxoethyl group, and a phenylprop-2-enoate moiety. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl (2E)-3-phenylprop-2-enoate can be achieved through several synthetic routes. One common method involves the esterification of 4-nitrophenylacetic acid with (2E)-3-phenylprop-2-enoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-2-oxoethyl (2E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or ethanol (C2H5OH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
2-(4-nitrophenyl)-2-oxoethyl (2E)-3-phenylprop-2-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular redox states. The ester moiety can be hydrolyzed by esterases, releasing the active components that interact with biological targets. These interactions can modulate enzyme activities and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-nitrophenylacetic acid: Similar in structure but lacks the ester and phenylprop-2-enoate moieties.
2-(4-nitrophenyl)ethanol: Contains a nitrophenyl group and an ethanol moiety but lacks the oxoethyl and phenylprop-2-enoate groups.
Uniqueness
2-(4-nitrophenyl)-2-oxoethyl (2E)-3-phenylprop-2-enoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrophenyl and phenylprop-2-enoate moieties allows for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C17H13NO5 |
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Molecular Weight |
311.29 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H13NO5/c19-16(14-7-9-15(10-8-14)18(21)22)12-23-17(20)11-6-13-4-2-1-3-5-13/h1-11H,12H2/b11-6+ |
InChI Key |
ABIAIGRTEDYPIL-IZZDOVSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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